molecular formula C24H22ClNO5 B4309509 3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4309509
M. Wt: 439.9 g/mol
InChI Key: IDIIXCDNVWBCEH-UHFFFAOYSA-N
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Description

3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that features a unique oxazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzylamine with 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxazolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzyl)-4-hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one
  • 3-(3-chlorobenzyl)-4-hydroxy-4,5-bis(4-chlorophenyl)-1,3-oxazolidin-2-one

Uniqueness

3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to the presence of methoxy groups on the phenyl rings. These methoxy groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO5/c1-29-20-10-6-17(7-11-20)22-24(28,18-8-12-21(30-2)13-9-18)26(23(27)31-22)15-16-4-3-5-19(25)14-16/h3-14,22,28H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIXCDNVWBCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=CC=C3)Cl)(C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
Reactant of Route 4
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
3-(3-CHLOROBENZYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE

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